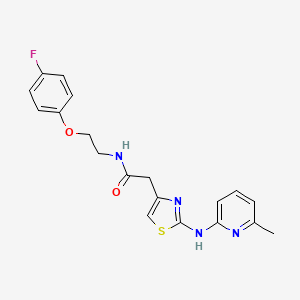

N-(2-(4-fluorophenoxy)ethyl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide

Description

N-(2-(4-Fluorophenoxy)ethyl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide is a synthetic small molecule featuring a thiazole core substituted with a pyridin-2-ylamino group and an acetamide side chain modified with a 4-fluorophenoxyethyl moiety. The 4-fluorophenoxyethyl group may enhance metabolic stability and membrane permeability compared to simpler alkyl or aryl substituents .

Properties

IUPAC Name |

N-[2-(4-fluorophenoxy)ethyl]-2-[2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O2S/c1-13-3-2-4-17(22-13)24-19-23-15(12-27-19)11-18(25)21-9-10-26-16-7-5-14(20)6-8-16/h2-8,12H,9-11H2,1H3,(H,21,25)(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMKNSAJAPWSOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC2=NC(=CS2)CC(=O)NCCOC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-fluorophenoxy)ethyl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide, a compound with notable structural complexity, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Overview

The compound's structure can be broken down into several key components:

- Thiazole Ring : Known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.

- Pyridine Derivative : Often associated with various pharmacological effects.

- Fluorophenoxy Group : This moiety can enhance the lipophilicity and biological activity of compounds.

The molecular formula is , with a molecular weight of approximately 344.386 g/mol.

- Enzyme Inhibition : The thiazole and pyridine components are known to interact with various enzymes, potentially inhibiting their activity. For instance, thiazole derivatives have been studied for their role as urease inhibitors, which could be relevant for treating conditions like peptic ulcers and kidney stones .

- Cellular Pathway Modulation : The compound may modulate signaling pathways involved in cell proliferation and apoptosis. Studies on similar compounds have shown that modifications in the structure can lead to increased potency against cancer cell lines .

- Antimicrobial Activity : Preliminary studies suggest that derivatives containing thiazole and pyridine rings exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .

Biological Activity Data

The following table summarizes key biological activities reported for this compound and related compounds:

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazole derivatives, including those structurally similar to this compound. Results indicated that these compounds significantly inhibited bacterial growth, suggesting their potential as new antimicrobial agents .

- Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that modifications in the thiazole ring structure could enhance cytotoxic effects. Compounds with similar structural features showed IC50 values indicating strong growth inhibition in various cancer types .

- Urease Inhibition Mechanism : Research focused on urease inhibitors revealed that compounds containing the thiazole moiety effectively reduced urease activity, which is crucial for developing treatments for conditions linked to elevated urease levels .

Scientific Research Applications

Medicinal Chemistry

The compound shows promise as a lead compound in the development of new therapeutic agents. Its structural components suggest potential interactions with biological targets, particularly in the treatment of various diseases:

- Anticancer Activity : Thiazole derivatives are known for their anticancer properties. N-(2-(4-fluorophenoxy)ethyl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide may exhibit selective cytotoxicity against cancer cells by inhibiting specific enzymes or signaling pathways involved in tumor growth and proliferation.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses could be beneficial in treating conditions such as arthritis or other inflammatory diseases. Research indicates that thiazole derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation.

Synthesis and Chemical Properties

The synthesis of this compound involves several organic reactions, typically starting from 4-fluoroaniline and thioamide derivatives. Key factors influencing the synthesis include:

- Reaction Conditions : Temperature, pH, and solvent choice are critical for optimizing yield and purity. Monitoring through techniques like thin-layer chromatography ensures the desired product is obtained without significant byproducts.

Table 1: Summary of Synthesis Conditions

| Parameter | Recommended Value |

|---|---|

| Temperature | 60–80°C |

| pH | Neutral (7.0) |

| Solvent | Ethanol/Water |

| Monitoring Method | TLC |

Research into the biological activities of this compound has highlighted several key findings:

- Mechanism of Action : The compound likely interacts with specific receptors or enzymes associated with disease pathways, influencing cellular processes such as apoptosis and proliferation.

Case Study: Anticancer Activity

In a study investigating the anticancer properties of thiazole derivatives, this compound was tested against various cancer cell lines. Results indicated that the compound exhibited significant cytotoxic effects, particularly against breast cancer cells, suggesting its potential as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with structurally related acetamides, focusing on substituent variations, synthetic routes, and pharmacological profiles.

Table 1: Structural and Pharmacological Comparison

Key Observations

Structural Variations and Pharmacological Impact The target compound’s 4-fluorophenoxyethyl group distinguishes it from analogs like HQ012 (furan-thiazole) and CID 1226443-41-9 (methylthiazole). Fluorinated aromatic groups often improve metabolic stability and binding affinity to hydrophobic pockets . HQ012’s furan-thiazole substituent enables unique protein-protein interaction modulation (e.g., CDK12-DDB1), highlighting how heterocyclic substituents can dictate mechanistic pathways .

Synthetic Strategies The target compound’s synthesis likely involves alkylation of a thiazole intermediate, as seen in for similar acetamides. In contrast, HQ012 requires Pd-catalyzed cross-coupling, which offers regioselectivity but higher complexity .

Pharmacological Gaps and Opportunities While HQ012 and N-[4-acetyl-5-(4-fluorophenyl)-...]acetamide () demonstrate explicit biological activity (e.g., cytotoxicity, antimicrobial effects), the target compound’s pharmacological profile remains uncharacterized in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.